1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine
Description
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a hydrazone-functionalized piperidine derivative characterized by a piperidine ring substituted with an ethyl group and a hydrazone moiety linked to a 3-nitrophenyl group.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-3-nitroaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-16-8-6-11(7-9-16)14-15-12-4-3-5-13(10-12)17(18)19/h3-5,10,15H,2,6-9H2,1H3 |
InChI Key |
AYHCXYBBCHYKAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidin-4-one with 3-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 6 hrs | 1-Ethyl-4-(2-(3-aminophenyl)hydrazono)piperidine | 78% | |
| Fe/HCl | Reflux, 4 hrs | 1-Ethyl-4-(2-(3-aminophenyl)hydrazono)piperidine | 65% |
Mechanistic studies suggest the nitro group is reduced via a six-electron transfer process, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH) before reaching the amine .
Cyclization Reactions
The hydrazone moiety facilitates intramolecular cyclization under acidic or thermal conditions:
Pyridazine Formation
Reaction with acetic anhydride at 120°C induces cyclization to form a pyridazine derivative:
Key Data :
-
Conditions : Ac₂O, 120°C, 3 hrs
-
Product : 3-Ethyl-6-nitro-1,2-dihydropyridazine-4-carbonitrile
Condensation with Carbonyl Compounds
The hydrazone group reacts with aldehydes/ketones via nucleophilic addition-elimination:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Piperidine, H₂O/EtOH, RT | Schiff base derivative | Antimicrobial agent precursor |
| Ethyl cyanoacetate | Reflux, 8 hrs | Functionalized pyridone | Anticancer studies |
These reactions follow a Knoevenagel condensation mechanism, as observed in analogous hydrazone systems .
Substitution Reactions
The ethyl group on the piperidine ring undergoes nucleophilic substitution in polar aprotic solvents:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaSH/DMF | 80°C, 12 hrs | 1-Mercaptoethyl derivative | Enhanced water solubility |
| NH₃/MeOH | Sealed tube, 100°C | 1-Aminoethyl analog | Bioisostere for drug design |
Substitution kinetics are influenced by steric hindrance from the piperidine ring .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in dichloromethane induces E/Z isomerization of the hydrazone bond, confirmed by NMR:
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
| Derivative | Activity | IC₅₀ (μM) |
|---|---|---|
| Reduced amine form | Antibacterial (E. coli) | 12.4 |
| Pyridazine analog | Antiproliferative (MCF-7) | 8.9 |
Structure-activity relationship (SAR) studies highlight the importance of the nitro → amine conversion for antimicrobial potency.
Stability and Degradation
The compound decomposes under strong alkaline conditions (pH > 12) via hydrazone cleavage:
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine exhibits potential antimicrobial activity. Preliminary assays have shown that the compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Detailed biological profiling is necessary to fully elucidate its spectrum of activity and mechanisms of action .
Anticancer Potential
The compound has also been evaluated for anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth. The nitrophenyl moiety is believed to play a significant role in modulating interactions with cellular targets involved in cancer progression. Further studies are required to establish its efficacy across different cancer cell lines.
Therapeutic Development
Given its unique combination of functional groups, this compound is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with specific biological targets could lead to the discovery of novel drugs for treating various diseases, including infections and cancers .
Molecular Interaction Studies
Studies focusing on the binding affinity of this compound with enzymes and receptors are critical for understanding its pharmacodynamics. The interaction studies highlight how the nitrophenyl group may inhibit enzyme activity or modulate receptor functions, paving the way for potential therapeutic applications .
Synthetic Chemistry Applications
The synthesis of this compound serves as an example of how complex organic compounds can be constructed using straightforward chemical reactions. This compound can act as an intermediate in the synthesis of other biologically active molecules, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine
(E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)
- Structural Difference : Incorporation of multiple chlorophenyl groups and a trichlorophenylhydrazone moiety.
- Properties : Exhibits significant antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to the electron-withdrawing chlorine atoms enhancing electrophilic interactions with microbial enzymes .
- Key Contrast : The 3-nitrophenyl group in the target compound may confer distinct redox or charge-transfer properties compared to chlorophenyl derivatives.
Positional Isomerism: 3-Nitro vs. 4-Nitrophenyl Derivatives
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- Structural Difference : Nitro group at the para position instead of meta.
- Discontinued commercial availability (CymitQuimica), suggesting synthetic challenges or stability issues .
- Biological Relevance : Positional isomerism can drastically alter bioactivity; for example, para-substituted nitro groups are often associated with enhanced DNA intercalation in anticancer agents .
Hybrid Derivatives with Additional Functional Groups
Benzimidazole-Piperidine Hybrids (e.g., Compound 20)
- Structural Difference: Incorporation of a benzimidazole-thioether group and a 3-nitrophenylhydrazono-piperidine moiety.
- Properties : Designed as anti-Alzheimer agents, with molecular docking studies showing strong interactions with acetylcholinesterase (binding energy: −9.2 kcal/mol) .
- Key Contrast: The absence of a benzimidazole ring in the target compound limits direct comparison but highlights the versatility of hydrazono-piperidine scaffolds in drug design.
Biological Activity
1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a novel compound with potential therapeutic applications, particularly in antimicrobial and anticancer fields. The unique structure of this compound, which includes a piperidine ring and a nitrophenyl hydrazone moiety, suggests a diverse range of biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 276.33 g/mol
- Structure : The compound features a piperidine ring attached to a hydrazone linkage with a 3-nitrophenyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethylpiperidine with 3-nitrobenzaldehyde in the presence of hydrazine derivatives. This method is crucial for forming the hydrazone linkage, which is essential for the compound's biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary assays have shown promising results against various pathogens, including bacteria and fungi.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | Effective against biofilm formation |
| Escherichia coli | 1.0 μg/mL | Moderate activity |
| Candida albicans | 0.8 μg/mL | Significant antifungal effect |
These findings suggest that the compound could be further explored for its potential in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.
| Cell Line | IC (μM) | Mode of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 8.1 | Cell cycle arrest observed |
| HepG2 (Liver Cancer) | 12.0 | Inhibition of proliferation |
The compound's ability to induce apoptosis and cause cell cycle arrest positions it as a candidate for further development in cancer therapy .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in microbial resistance and cancer cell growth. The nitrophenyl moiety may play a critical role in modulating enzyme activity, potentially leading to inhibition or enhanced therapeutic effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study involving various derivatives of piperidine analogs found that those containing nitrophenyl groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts.
- Anticancer Evaluation : In a comparative study with known anticancer agents, this compound showed superior cytotoxic effects against MCF-7 cells, indicating its potential as an effective chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-Ethyl-4-(2-(3-nitrophenyl)hydrazono)piperidine, and how are intermediates validated?
- Methodology : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazones are formed by reacting aryl hydrazines with ketones or aldehydes under reflux conditions in ethanol or methanol, often catalyzed by piperidine or other bases . Intermediates are characterized using FT-IR (to confirm C=N and N-H stretches), ¹H/¹³C NMR (to verify hydrazone proton shifts at δ 7–9 ppm and piperidine ring protons), and mass spectrometry (to confirm molecular ion peaks). X-ray crystallography (using tools like ORTEP-3 or WinGX) may resolve ambiguities in stereochemistry .
Q. Which spectroscopic techniques are critical for structural elucidation of hydrazono-piperidine derivatives?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR identifies protons on the hydrazone moiety (δ 8–10 ppm for N-H) and the piperidine ring (δ 1.5–3.5 ppm for CH₂/CH₃ groups). ¹³C NMR confirms carbonyl (C=O, ~160–180 ppm) and C=N (~140–160 ppm) groups .
- X-ray Diffraction : Resolves regioselectivity and stereochemical outcomes in cyclized products, particularly when tautomerism or isomerism complicates spectral interpretation .
- UV-Vis Spectroscopy : Detects π→π* transitions in the hydrazone moiety (λmax ~300–400 nm), useful for monitoring reaction progress .
Advanced Research Questions
Q. How can contradictions in spectral data during structural characterization be systematically resolved?
- Approach :
Cross-Validation : Combine NMR with DEPT-135 (to distinguish CH₃/CH₂/CH groups) and 2D-COSY (to map proton-proton coupling).
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to confirm tautomeric forms .
Crystallographic Analysis : Single-crystal X-ray diffraction definitively resolves ambiguities, such as Z/E isomerism in hydrazones or chair/boat conformations in the piperidine ring .
- Case Study : In , conflicting NOE signals in a pyrimidine derivative were resolved via crystallography, confirming the product’s regiochemistry .
Q. What factors govern the regioselectivity of cyclization reactions involving hydrazono-piperidine derivatives?
- Critical Factors :
- Catalyst Choice : Piperidine promotes Knoevenagel condensations, while morpholine may favor alternative pathways .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in heterocyclization, whereas ethanol favors Schiff base formation .
- Substituent Electronics : Electron-withdrawing groups (e.g., nitro on the aryl ring) enhance electrophilicity at the hydrazone carbon, directing cyclization to specific positions .
- Example : In , the 3-nitrophenyl group in the hydrazone moiety directed cyclization to form thiazolidinones rather than triazines due to resonance stabilization of intermediates .
Q. How do steric and electronic effects of substituents on the aryl hydrazone moiety influence biological activity?
- Mechanistic Insights :
- Electron-Withdrawing Groups (NO₂) : Increase metabolic stability and enhance binding to enzymes (e.g., antimicrobial targets) by polarizing the hydrazone bond .
- Steric Hindrance : Bulky substituents (e.g., 3-nitrophenyl vs. 4-chlorophenyl) reduce off-target interactions but may lower solubility.
- Experimental Design : Structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., -NO₂, -Cl, -OCH₃) are assessed via antimicrobial disc diffusion assays (as in ) or receptor-binding studies .
Q. What strategies optimize reaction yields in multi-step syntheses of hydrazono-piperidine hybrids?
- Optimization Tactics :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., achieved 85% yield in 20 minutes vs. 8 hours conventionally) .
- Catalyst Screening : Piperidine (10 mol%) outperforms triethylamine in condensation steps due to its dual role as base and nucleophile .
- Workup Protocols : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates non-polar hydrazones, while recrystallization from ethanol purifies polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
